Bendamustine - 16506-27-7

Bendamustine

Catalog Number: EVT-261337
CAS Number: 16506-27-7
Molecular Formula: C16H21Cl2N3O2
Molecular Weight: 358.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bendamustine hydrochloride is a unique chemotherapeutic agent that belongs to the class of alkylating agents, but also displays antimetabolite properties similar to purine analogs. [] It was initially synthesized in the 1960s in the former German Democratic Republic [, ] with the goal of creating a less toxic alkylating agent that retained or enhanced efficacy. [] Bendamustine has a distinct pattern of cytotoxicity compared with conventional alkylating agents, making it a valuable tool for research in cancer biology and drug development. []

Future Directions
  • Elucidating the role of the benzimidazole ring in bendamustine's mechanism of action: While the alkylating properties of bendamustine are well established, the contribution of its benzimidazole ring remains unclear. [] Further research is needed to determine whether the benzimidazole ring confers additional cytotoxic effects, such as purine analog-like activity, and how it influences bendamustine's interactions with DNA and cellular targets.
  • Identifying novel targets and pathways involved in bendamustine response: Despite significant progress in understanding bendamustine's mechanism of action, several aspects remain to be fully elucidated. [] Investigating the downstream signaling pathways activated by bendamustine-induced DNA damage and exploring the role of other cellular processes, such as autophagy and oxidative stress, can provide new insights into its cytotoxic effects and identify novel targets for therapeutic intervention.
  • Developing personalized therapeutic strategies based on bendamustine sensitivity: Understanding the factors that influence bendamustine response in individual patients is crucial for developing personalized therapeutic approaches. [] Further research is needed to identify predictive biomarkers, such as genetic mutations, protein expression levels, and microenvironmental factors, that can guide treatment decisions and optimize bendamustine efficacy.
  • Optimizing bendamustine-based combination therapies: Preclinical and clinical studies are investigating the combination of bendamustine with novel targeted therapies, such as Bcl-2 inhibitors, immune checkpoint inhibitors, and antibody-drug conjugates. [, ] These combinations aim to enhance therapeutic efficacy, overcome drug resistance, and improve outcomes for patients with various hematologic malignancies.
  • Exploring the potential of bendamustine in other cancer types: While bendamustine is primarily used in hematologic malignancies, its activity has also been observed in some solid tumors, such as breast cancer and hepatocellular carcinoma. [, ] Further research is needed to evaluate the efficacy and safety of bendamustine in these and other solid tumors and to determine the optimal treatment regimens.
Overview

Bendamustine is a chemotherapeutic agent primarily used in the treatment of certain types of cancer, including non-Hodgkin's lymphoma, multiple myeloma, and chronic lymphocytic leukemia. It is classified as an alkylating agent and a benzimidazole derivative, which distinguishes it from traditional alkylating agents due to its unique mechanism of action and chemical structure. Bendamustine hydrochloride is the active pharmaceutical ingredient, known for its efficacy in inhibiting tumor growth by interfering with DNA replication and repair processes.

Source and Classification

Bendamustine was first synthesized in the 1960s and has since been developed as a therapeutic agent. It is classified under the following categories:

  • Chemical Classification: Alkylating agent
  • Pharmacological Classification: Antineoplastic agent
  • Chemical Structure: Benzimidazole derivative
Synthesis Analysis

Methods and Technical Details

The synthesis of bendamustine hydrochloride involves several key steps:

  1. Starting Materials: The synthesis typically begins with 2-chloro-5-nitroaniline, which undergoes various transformations.
  2. Reductive Alkylation: A crucial step involves the reductive alkylation of intermediates using borane-tetrahydrofuran and chloroacetic acid at ambient temperature to yield the desired compound.
  3. Purification: The final product is purified through recrystallization from suitable solvents, such as water or a mixture of dimethylformamide and tetrahydrofuran, ensuring high purity levels (≥99%) suitable for pharmaceutical use .
Molecular Structure Analysis

Structure and Data

Bendamustine hydrochloride has the following molecular formula: C16_{16}H19_{19}ClN3_{3}O2_{2}. Its structural characteristics include:

  • Molecular Weight: Approximately 305.79 g/mol
  • Chemical Structure: The compound features a benzimidazole ring system attached to a butanoic acid moiety with two hydroxyethyl side chains.
Chemical Reactions Analysis

Reactions and Technical Details

Bendamustine undergoes various chemical reactions during its synthesis and degradation:

  • Alkylation Reactions: The introduction of alkyl groups via halogenated compounds is critical for forming the active structure.
  • Hydrolysis: Bendamustine is known to be unstable in aqueous solutions, leading to hydrolysis and formation of degradation products.
  • Stability Studies: Analytical methods such as high-performance liquid chromatography have been developed to monitor its stability under various stress conditions (thermal, photolytic, hydrolytic) .
Mechanism of Action

Bendamustine functions by inducing DNA damage through the formation of cross-links between DNA strands. This mechanism disrupts DNA replication and transcription processes, ultimately leading to apoptosis (programmed cell death) in cancer cells. The compound's ability to form both interstrand and intrastrand cross-links contributes to its efficacy against rapidly dividing tumor cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bendamustine hydrochloride typically appears as a white to off-white crystalline powder.
  • Melting Point: The melting point ranges from 148°C to 151°C.

Chemical Properties

  • Solubility: It is soluble in water at low pH levels but exhibits instability in aqueous solutions.
  • pH Stability: The stability of bendamustine is significantly affected by pH; it is more stable in acidic conditions compared to neutral or basic environments.
Applications

Bendamustine is primarily used in oncology for treating:

  • Non-Hodgkin's Lymphoma
  • Multiple Myeloma
  • Chronic Lymphocytic Leukemia

Its unique properties allow it to be combined with other chemotherapeutic agents, enhancing treatment efficacy while minimizing resistance development.

Properties

CAS Number

16506-27-7

Product Name

Bendamustine

IUPAC Name

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid

Molecular Formula

C16H21Cl2N3O2

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)

InChI Key

YTKUWDBFDASYHO-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O

Synonyms

endamustin
bendamustine
bendamustine hydrochloride
Cytostasan
Hydrochloride, Bendamustine
IMET 3393
Ribomustin
Treanda
Zimet 3393

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.